molecular formula C9H16Cl2N4 B2418229 N-methyl-1-(6-methylpyridazin-3-yl)azetidin-3-amine dihydrochloride CAS No. 2415455-41-1

N-methyl-1-(6-methylpyridazin-3-yl)azetidin-3-amine dihydrochloride

Cat. No.: B2418229
CAS No.: 2415455-41-1
M. Wt: 251.16
InChI Key: LRMYMJBNNMYDFP-UHFFFAOYSA-N
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Description

N-methyl-1-(6-methylpyridazin-3-yl)azetidin-3-amine dihydrochloride is a chemical compound with a complex structure that includes a pyridazine ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(6-methylpyridazin-3-yl)azetidin-3-amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyridazine ring followed by the formation of the azetidine ring. Common synthetic routes include:

    Formation of the Pyridazine Ring: This step involves the reaction of appropriate precursors under specific conditions to form the pyridazine ring.

    Formation of the Azetidine Ring: The azetidine ring is then formed through cyclization reactions involving the pyridazine intermediate.

    Methylation and Hydrochloride Formation: The final steps involve the methylation of the nitrogen atom and the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(6-methylpyridazin-3-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-methyl-1-(6-methylpyridazin-3-yl)azetidin-3-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(6-methylpyridazin-3-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine and azetidine derivatives, such as:

Uniqueness

N-methyl-1-(6-methylpyridazin-3-yl)azetidin-3-amine dihydrochloride is unique due to its specific combination of the pyridazine and azetidine rings, which imparts distinct chemical properties and potential applications. Its dihydrochloride form also enhances its solubility and stability, making it suitable for various research and industrial applications.

Properties

IUPAC Name

N-methyl-1-(6-methylpyridazin-3-yl)azetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-7-3-4-9(12-11-7)13-5-8(6-13)10-2;;/h3-4,8,10H,5-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYIWBIIAWOBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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